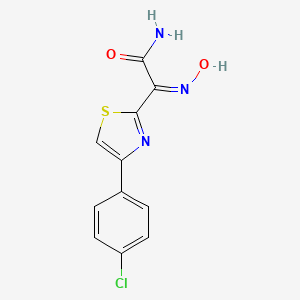

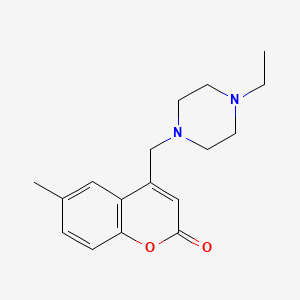

![molecular formula C11H14BrN3O B2941647 5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine CAS No. 1156930-01-6](/img/structure/B2941647.png)

5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

Imidazole is a planar 5-membered ring and exists in two equivalent tautomeric forms because the hydrogen can be bound to one or another nitrogen atom . The specific molecular structure of “5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine” would need to be determined through further analysis.Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions, often serving as a key component in functional molecules used in a diverse range of applications . The specific chemical reactions involving “this compound” would depend on its specific structure and the conditions under which it is used.Physical And Chemical Properties Analysis

Imidazole is a highly polar compound and is highly soluble in water . The specific physical and chemical properties of “this compound” would need to be determined through further analysis.Wissenschaftliche Forschungsanwendungen

CO2 Capture

- A study found that a new ionic liquid with an appended amine group, derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, showed effectiveness in CO2 capture. This liquid reacts reversibly with CO2, sequestering the gas as a carbamate salt. This property makes it comparable in efficiency to commercial amine sequestering reagents, while being nonvolatile and functioning without water (Bates et al., 2002).

Synthesis of Benzimidazole Derivatives

- Research on the microwave-assisted linear approach toward the synthesis of highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support has been conducted. This process aids in the absorption of microwave irradiation and has applications in drug discovery programs (Chanda et al., 2012).

Synthesis of Imidazo[1,5-a]azines

- Imidazo[1,5-a]azines have been synthesized using a cyclodehydration/aromatization reaction mediated by triflic anhydride and 2-methoxypyridine. This synthesis is notable for its compatibility with various substitution patterns and functional groups, including a 5-bromo-3-aryl derivative active in Sonogashira cross-coupling and direct arylation reactions (Pelletier & Charette, 2013).

Photodynamic Therapy for Cancer Treatment

- A new zinc phthalocyanine derivative with a high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, has been synthesized. Its properties as a photosensitizer are useful for photodynamic therapy applications in cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Zukünftige Richtungen

The development of novel methods for the synthesis of substituted imidazoles is of strategic importance due to their wide range of applications . Future research could focus on developing new synthetic methodologies, studying the biological activities of these compounds, and exploring their potential applications in various fields.

Eigenschaften

IUPAC Name |

5-bromo-1-(3-methoxypropyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c1-16-6-2-5-15-10-4-3-8(12)7-9(10)14-11(15)13/h3-4,7H,2,5-6H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZTUGXOHKMBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C2=C(C=C(C=C2)Br)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

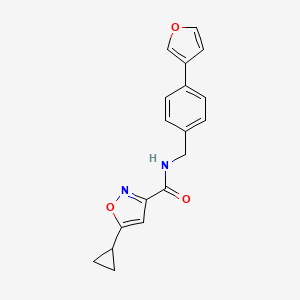

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2941564.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)

![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)

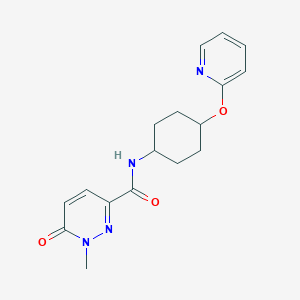

![4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2941572.png)

![1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941578.png)

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2941580.png)

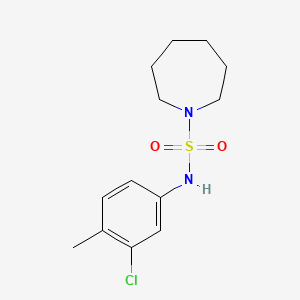

![(4-Hydroxyphenyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2941581.png)